3-Chloro-1-propanol

説明

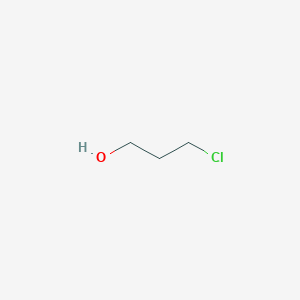

Structure

3D Structure

特性

IUPAC Name |

3-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMUXTNQCICZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024809 | |

| Record name | 3-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals., Colorless liquid; [CAMEO] | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

320 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

164 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.13 to 1.15 at 68 °F (NTP, 1992) | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | 3-Chloro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-30-5, 28064-81-5 | |

| Record name | 3-CHLOROPROPANOL-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028064815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-1-PROPANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148011U61G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chloro-1-propanol CAS number and molecular weight

An In-depth Technical Guide to 3-Chloro-1-propanol

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount. This guide provides core technical data and information for this compound.

Core Chemical Identifiers

Molecular Weight: 94.54 g/mol [1][2][3][4][5]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₇ClO | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 160-162 °C | [4] |

| Density | 1.131 g/cm³ | [3] |

| Flash Point | 75 °C (closed cup) | [1][3] |

| Melting Point | -20 °C | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of 3-chloropropionaldehyde. This transformation can be efficiently achieved using alkali metal borohydrides.

Experimental Protocol: Reduction of 3-Chloropropionaldehyde

Objective: To synthesize this compound with high yield.

Reagents:

-

3-Chloropropionaldehyde

-

Sodium borohydride (B1222165) (NaBH₄)

-

Aqueous medium (e.g., water)

Procedure:

-

Dissolve 3-chloropropionaldehyde in an aqueous medium.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, continue stirring for a specified period to allow the reaction to go to completion.

-

Quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the excess borohydride is neutralized.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by distillation.

This method is noted for achieving high yields, approximately 85%, and is suitable for large-scale production[4]. Alternative reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed for this conversion[4].

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from acrolein, a common precursor to 3-chloropropionaldehyde.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to Trimethylene Chlorohydrin: Properties, Reactions, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylene chlorohydrin, systematically known as 3-chloro-1-propanol, is a bifunctional organic compound of significant interest in chemical synthesis. Its unique structure, featuring both a primary alcohol and a primary alkyl chloride, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylene chlorohydrin, detailed experimental protocols for its synthesis and key reactions, and visual representations of its chemical behavior to support researchers and professionals in its application.

Physical Properties

Trimethylene chlorohydrin is a colorless to pale yellow liquid with a mild odor.[1][2] It is moderately soluble in water and soluble in common organic solvents such as alcohols and ethers, while being insoluble in hydrocarbons.[2][3] Its key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₇ClO | [3][4] |

| Molecular Weight | 94.54 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Odor | Mild, pleasant | [1][6] |

| Boiling Point | 160-162 °C at 760 mmHg | [2][3][4][7] |

| 60-64 °C at 10 mmHg | [2][8] | |

| Melting Point | -20 °C | [3][5][6][9] |

| Density | 1.131 g/mL at 25 °C | [3][4][7] |

| Refractive Index (n20/D) | 1.445 | [3][7] |

| Flash Point | 73.3 °C (164 °F) | [1][3][9] |

| Solubility | Soluble in water, alcohol, and ether | [2][3] |

| Moderately soluble in water (50-100 mg/mL at 22.8 °C) | [1][10] | |

| Insoluble in hydrocarbons | [2] | |

| Vapor Pressure | 1.2 mmHg | [1] |

Chemical Properties and Reactivity

The chemical reactivity of trimethylene chlorohydrin is dictated by its two functional groups: the hydroxyl (-OH) group and the chloro (-Cl) group.[4] This bifunctionality allows it to serve as a versatile intermediate in organic synthesis.[4]

Reactions of the Hydroxyl Group

The primary alcohol group can undergo typical reactions of alcohols, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or under acidic conditions to form ethers.

-

Oxidation: The primary alcohol can be oxidized to form 3-chloropropionaldehyde or further to 3-chloropropionic acid.[3]

Reactions of the Chloro Group

The chlorine atom is susceptible to nucleophilic substitution reactions, making trimethylene chlorohydrin a valuable electrophile.[4] Examples include:

-

Reaction with amines to form amino alcohols.[4]

-

Reaction with thiols to form thioethers.[4]

-

Reaction with cyanide ions to extend the carbon chain, forming γ-chlorobutyronitrile.[4][11]

Intramolecular Reactions

Under basic conditions, trimethylene chlorohydrin can undergo intramolecular cyclization to form trimethylene oxide (oxetane).

Stability

Trimethylene chlorohydrin is stable but may be sensitive to prolonged exposure to light.[2][10] It is a combustible material and is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Decomposition can occur when distilled at atmospheric pressure.[12]

Experimental Protocols

Synthesis of Trimethylene Chlorohydrin from Trimethylene Glycol

This protocol is based on the reaction of trimethylene glycol with dry hydrogen chloride.[8][12]

Objective: To synthesize trimethylene chlorohydrin by the hydrochlorination of trimethylene glycol.

Materials:

-

Trimethylene glycol (1,3-propanediol)

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

-

Round-bottomed flask (100 mL)

-

Separatory funnel

-

Heating mantle or oil bath

-

Distillation apparatus (condenser, receiving flask)

-

Gas inlet tube

-

Thermometer

Procedure:

-

Set up the reaction apparatus consisting of a round-bottomed flask equipped with a separatory funnel, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a distillation head connected to a condenser and a receiving flask.

-

Place 25-30 mL of trimethylene glycol into the reaction flask and heat it to 150-170 °C using a heating mantle or an oil bath.[12]

-

Generate a rapid stream of dry hydrogen chloride gas. This can be achieved by the controlled addition of concentrated hydrochloric acid to concentrated sulfuric acid.[8]

-

Pass the dry hydrogen chloride gas through the heated trimethylene glycol. A reddish distillate consisting of trimethylene chlorohydrin, water, and unreacted starting materials will begin to distill over.[12]

-

Continuously add trimethylene glycol from the separatory funnel to the reaction flask as it is consumed.[12]

-

After the reaction is complete, heat the crude distillate on a steam bath for approximately one hour to remove excess hydrogen chloride.[12]

-

Fractionally distill the crude product under reduced pressure. Collect the fraction boiling at 60-64 °C/10 mmHg.[2][8][12]

-

Dry the collected fraction over anhydrous sodium sulfate and re-distill to obtain pure trimethylene chlorohydrin.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Hydrogen chloride gas is corrosive and toxic. Concentrated acids are highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Nucleophilic Substitution: Synthesis of γ-Chlorobutyronitrile

This protocol describes the reaction of trimethylene chlorohydrin with cyanide, a representative nucleophilic substitution reaction. This synthesis first requires the conversion of trimethylene chlorohydrin to trimethylene chlorobromide for better reactivity.[11][13]

Objective: To demonstrate a nucleophilic substitution reaction at the carbon bearing the chlorine atom.

Part A: Synthesis of Trimethylene Chlorobromide

-

Trimethylene chlorobromide can be prepared from trimethylene chlorohydrin by reaction with phosphorus tribromide.[11][13] This is a standard procedure for converting alcohols to alkyl bromides.

Part B: Synthesis of γ-Chlorobutyronitrile Materials:

-

Trimethylene chlorobromide

-

Potassium cyanide (or sodium cyanide)

-

95% Ethanol

-

Calcium chloride (fused and saturated solution)

-

Three-necked round-bottomed flask (2 L)

-

Mechanical stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In the three-necked flask, dissolve 82 g (1.2 moles) of potassium cyanide in 100 mL of water with warming and stirring.[11]

-

To the cyanide solution, add 350 mL of 95% ethanol, followed by 158 g (1 mole) of trimethylene chlorobromide.[11]

-

Heat the mixture under reflux with stirring for approximately 1.5 hours.[11]

-

Cool the solution and dilute it with 450 mL of water. An oily layer of the product will separate.[13]

-

Extract the oily layer with about 80 mL of chloroform.[13]

-

Wash the chloroform solution with 125-150 mL of a saturated calcium chloride solution and then with 125-150 mL of water.[13]

-

Dry the chloroform solution over fused calcium chloride.[13]

-

Fractionally distill the dried solution. First, remove the chloroform at atmospheric pressure. Then, distill the residue under reduced pressure.[11]

-

Collect the fraction boiling at 93-96 °C/26 mmHg, which is the γ-chlorobutyronitrile.[11]

Safety Precautions: Cyanide salts are extremely toxic. This experiment must be performed with extreme caution in a well-ventilated fume hood. Avoid contact with skin and inhalation of dust. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Visualizations

Chemical Structure

References

- 1. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 627-30-5 [chemicalbook.com]

- 3. This compound | 627-30-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 98 627-30-5 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. innospk.com [innospk.com]

- 10. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orgsyn.org [orgsyn.org]

- 13. orgsyn.org [orgsyn.org]

An In-Depth Technical Guide to the Structure and Functional Group Reactivity of 3-Chloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1-propanol (CAS No. 627-30-5) is a bifunctional organic molecule featuring a primary alcohol and a primary alkyl chloride. This unique structural combination imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the structure of this compound and the reactivity of its distinct functional groups. It includes a compilation of quantitative data from key reactions, detailed experimental protocols, and mechanistic diagrams to illustrate the chemical transformations.

Structure and Physicochemical Properties

This compound, with the chemical formula C₃H₇ClO, possesses a simple three-carbon chain with a hydroxyl group at one terminus and a chlorine atom at the other. This arrangement leads to a polar molecule with a molecular weight of 94.54 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClO | [1][2] |

| Molecular Weight | 94.54 g/mol | [1][2] |

| Appearance | Colorless to pale-yellow liquid | [2] |

| Boiling Point | 160-162 °C | |

| Density | 1.131 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.445 | [3] |

| Solubility | Moderately soluble in water | [2] |

Reactivity of the Alcohol Functional Group

The primary alcohol group in this compound undergoes typical reactions of alcohols, including esterification and oxidation.

Esterification

The hydroxyl group can be readily esterified with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often in the presence of an acid catalyst.

Table 2: Quantitative Data for the Esterification of this compound

| Reactant | Reagent | Catalyst | Product | Yield | Reference(s) |

| This compound | Acetic acid | p-Toluenesulfonic acid | γ-Chloropropyl acetate | 93-95% | [4] |

Experimental Protocol: Synthesis of γ-Chloropropyl Acetate [4]

A mixture of 189 g (2 moles) of this compound, 180 g (3 moles) of glacial acetic acid, 300 ml of benzene (B151609), and 2 g of p-toluenesulfonic acid monohydrate is placed in a 1-liter round-bottomed flask fitted with a Vigreux column and a condenser. The mixture is heated to reflux. After removal of the benzene solvent, the resulting ester is distilled at atmospheric pressure. The fraction boiling at 166–170°C is collected, yielding 257–260 g (93–95%) of γ-chloropropyl acetate.

Logical Relationship: Fischer Esterification of this compound

Caption: Fischer esterification of this compound.

Oxidation

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Milder reagents like pyridinium (B92312) chlorochromate (PCC) yield the aldehyde, while stronger oxidizing agents like Jones reagent (CrO₃ in H₂SO₄) produce the carboxylic acid.[5][6][7]

Table 3: Oxidation Reactions of this compound

| Product | Oxidizing Agent | Typical Solvent | Reference(s) |

| 3-Chloropropionaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | [6][7] |

| 3-Chloropropanoic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone (B3395972) | [5][8] |

Experimental Workflow: Oxidation of this compound

Caption: Oxidation pathways of this compound.

Reactivity of the Alkyl Halide Functional Group

The primary alkyl chloride is susceptible to nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups.

Williamson Ether Synthesis

In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide. More commonly, this compound acts as the electrophile in reactions with other alkoxides or phenoxides to form ethers.[9][10]

Table 4: Quantitative Data for Etherification of this compound

| Nucleophile | Product | Yield | Reference(s) |

| Sodium methoxide | 3-Methoxy-1-propanol (B72126) | 69.8% | [11] |

Experimental Protocol: General Williamson Ether Synthesis [9][10]

The alkoxide is typically prepared in situ by reacting an alcohol with a strong base such as sodium hydride in an appropriate solvent like THF or DMF. This compound is then added to the reaction mixture, which is often heated to facilitate the Sₙ2 reaction. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, an aqueous workup is performed to remove any remaining base and salts, followed by extraction with an organic solvent. The final ether product is then purified by distillation or chromatography.

Signaling Pathway: Williamson Ether Synthesis

Caption: Williamson ether synthesis with this compound.

Substitution with Other Nucleophiles

The chlorine atom can be displaced by a variety of other nucleophiles, including cyanide, azide (B81097), and thiols.

Table 5: Nucleophilic Substitution Reactions of 3-Halo-1-propanol Derivatives

| Substrate | Nucleophile | Solvent | Product | Yield | Reference(s) |

| 1-Bromo-3-chloropropane | Sodium cyanide | Aqueous ethanol | 4-Chlorobutanenitrile | - | [8] |

| 3-Bromo-1-propanol (B121458) | Sodium azide | Acetone/Water | 3-Azido-1-propanol | 86% | [12] |

Experimental Protocol: Synthesis of 3-Azido-1-propanol [12]

3-Bromo-1-propanol (10 g, 71.94 mmol) and sodium azide (18.7 g, 287.79 mmol) are dissolved in a mixture of acetone (120 mL) and water (20 mL) and refluxed overnight. After cooling, acetone is removed under reduced pressure. Water (100 mL) is added, and the mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are dried over MgSO₄, and the solvent is removed under vacuum to yield 3-azido-1-propanol as a colorless oil (6.24 g, 86% yield).

Intramolecular Reactivity

The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom within the same molecule allows for intramolecular reactions, leading to the formation of cyclic compounds.

Formation of Oxetane

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo an intramolecular Sₙ2 reaction to displace the chloride and form the four-membered cyclic ether, oxetane.[2]

Logical Relationship: Intramolecular Cyclization to Oxetane

Caption: Base-catalyzed formation of oxetane.

Conclusion

This compound is a versatile and reactive molecule due to the presence of both an alcohol and an alkyl halide functional group. The hydroxyl group readily undergoes esterification and oxidation, while the primary chloride is an excellent site for Sₙ2 reactions with a wide range of nucleophiles. Furthermore, the proximity of these two functional groups allows for intramolecular cyclization to form oxetane. This dual reactivity makes this compound a valuable intermediate in the synthesis of a diverse array of more complex molecules, particularly in the pharmaceutical and materials science industries. A thorough understanding of its reactivity is crucial for its effective utilization in synthetic strategies.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. player.uacdn.net [player.uacdn.net]

- 8. Jones Oxidation [organic-chemistry.org]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Chloro-1-propanol in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-1-propanol, a versatile chemical intermediate, in both aqueous and various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in chemical synthesis, drug development, and formulation processes. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion on the theoretical prediction of solubility.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its handling, reaction design, and purification. A summary of the available quantitative solubility data is presented in the tables below. It is important to note that while data for aqueous solubility is available, specific quantitative data for a wide range of organic solvents is limited in publicly accessible literature. The qualitative solubility in some organic solvent classes is also included.

Table 1: Solubility of this compound in Aqueous Solution

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 300 g/L[1] |

| Water | 22.8 | 50 - 100 mg/mL[2][3] |

Table 2: Qualitative and Quantitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Alcohols | Ethanol | Soluble[4][5] | Data not available |

| Methanol | Soluble | Data not available | |

| Ethers | Diethyl Ether | Soluble[4][5] | Data not available |

| Hydrocarbons | Insoluble[5][6] | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for reliable process development and scientific research. The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a substance in a given solvent. The following protocol is a generalized procedure based on established methodologies, such as the OECD Guideline 105 for water solubility testing.[2][5][7]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solute (this compound) with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

-

Glass vials with screw caps

Experimental Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid phase is crucial to ensure that equilibrium is established from a state of saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If a solid phase is present, it should be allowed to settle. To ensure the removal of any undissolved solute, the saturated solution should be carefully separated from the excess solute by either centrifugation or filtration at the same constant temperature.

-

Sample Preparation for Analysis: An accurately measured aliquot of the clear, saturated supernatant or filtrate is carefully transferred to a volumetric flask and diluted with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the average of at least three independent determinations, expressed in units such as g/L, mg/mL, or mol/L, along with the standard deviation and the experimental temperature.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of the solubility of this compound using the shake-flask method.

Relationship Between Solvent Polarity and Solubility

The solubility of a solute is significantly influenced by the polarity of the solvent, often summarized by the principle "like dissolves like." this compound possesses both a polar hydroxyl group (-OH) and a moderately polar carbon-chlorine bond (C-Cl), as well as a nonpolar propyl chain. This bifunctional nature dictates its solubility behavior. The following diagram illustrates the expected solubility trend of this compound in solvents of varying polarities.

Theoretical Prediction of Solubility

While experimental determination remains the gold standard, theoretical models can provide valuable estimates of solubility, particularly in the absence of experimental data. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. The solubility of a solute can then be calculated from its activity coefficient.

The UNIFAC model requires knowledge of the group interaction parameters, which are empirically determined from experimental phase equilibrium data. For this compound, the relevant functional groups would be -CH2-, -CH2Cl, and -OH. While parameters for -CH2- and -OH groups are well-established, specific interaction parameters involving the -CH2Cl group with other groups may not be readily available in standard UNIFAC tables. Further research and parameter fitting would be necessary for accurate solubility predictions of this compound in a wide range of organic solvents using the UNIFAC model.

Conclusion

This technical guide has summarized the available solubility data for this compound in aqueous and organic solvents, provided a detailed experimental protocol for its determination, and discussed the theoretical basis for its solubility behavior. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. Further experimental studies are warranted to expand the quantitative solubility database of this compound in a broader range of organic solvents to facilitate its wider application in various chemical processes.

References

In-Depth Technical Guide: Health Hazards and Safety Precautions for Handling 3-Chloro-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health hazards associated with 3-Chloro-1-propanol (CAS No. 627-30-5) and outlines essential safety precautions for its handling. The information is intended to support risk assessment and ensure the safety of laboratory and manufacturing personnel in the research, scientific, and drug development sectors.

Physicochemical Properties

This compound is a colorless liquid with a mild odor.[1] It is slightly denser than water and is combustible.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C3H7ClO |

| Molecular Weight | 94.54 g/mol |

| Boiling Point | 160-162 °C |

| Flash Point | 75 °C (closed cup) |

| Density | 1.131 g/mL at 25 °C |

Health Hazard Information

This compound is classified as a hazardous substance and is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is irritating to the eyes, respiratory system, and skin.[2]

Acute Toxicity

Exposure to this compound can lead to acute toxic effects. The primary routes of exposure are ingestion, inhalation, and dermal contact.

Quantitative Acute Toxicity Data

| Route | Species | Test | Value | Reference |

| Oral | Mouse | LD50 | 2300 mg/kg | [2] |

No specific LD50 or LC50 data for dermal and inhalation routes for this compound were found in the search results. The available information is predominantly for the related compound, 3-chloro-1,2-propanediol (B139630) (3-MCPD).

Symptoms of acute exposure may include irritation to the skin, eyes, and respiratory tract.[1] Ingestion can cause more severe effects, and animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[2]

Chronic Toxicity

Long-term or repeated exposure to this compound may lead to cumulative health effects.[2] Chronic exposure to respiratory irritants can result in airway diseases.[2] There is limited evidence to suggest that long-term occupational exposure may affect organs or biochemical systems.[2]

Genotoxicity and Carcinogenicity

Much of the available genotoxicity and carcinogenicity data pertains to the related compound, 3-chloro-1,2-propanediol (3-MCPD), which is considered a genotoxic carcinogen.[3] For this compound specifically, there is a lack of comprehensive studies. However, some sources suggest that chloropropanols, in general, may have mutagenic and carcinogenic properties.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is limited. Studies on the related compound, 3-MCPD, have shown adverse effects on the male reproductive system.[4]

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound are not well-elucidated in the provided search results. Much of the mechanistic understanding is extrapolated from studies on the closely related compound, 3-chloro-1,2-propanediol (3-MCPD).

Metabolic Pathways

The metabolism of this compound is not extensively detailed in the available literature. However, studies on similar halohydrins suggest that they can be detoxified by conjugation with glutathione.[5] This process would lead to the formation of mercapturic acid derivatives that are excreted in the urine.[5] An epoxide intermediate, glycidol, has been proposed as a reactive intermediate in the metabolism of 3-halopropan-1,2-diols.[5]

Caption: Proposed general metabolic pathway for this compound.

Cellular Effects and Signaling Pathways

Studies on the related compound 3-MCPD indicate that it can induce apoptosis (programmed cell death) through pathways involving the mitochondria.[6] This includes the impairment of the mitochondrial oxidative phosphorylation system, leading to a decrease in ATP synthesis.[6] It is plausible that this compound could exert its toxicity through similar mechanisms, such as inducing oxidative stress and disrupting cellular energy metabolism.

Caption: Potential cellular toxicity pathway of this compound.

Experimental Protocols for Toxicity Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the toxicity of chemicals. While specific experimental protocols for this compound were not found in the search results, the following outlines the general methodologies based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

-

Objective: To determine the acute oral toxicity of a substance.

-

Animal Model: Typically rats, of a single sex (usually females).

-

Methodology:

-

A single dose of the test substance is administered by gavage.

-

Dosing is performed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

The initial dose is selected based on a preliminary sighting study to be a dose that is expected to produce signs of toxicity without mortality.

-

Subsequent dosing at higher or lower fixed doses is dependent on the observed effects in the previous step.

-

Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

-

Body weight is recorded weekly, and a gross necropsy is performed at the end of the study.

-

Acute Dermal Toxicity - OECD Test Guideline 402

-

Objective: To assess the potential short-term hazards of a substance upon dermal exposure.

-

Animal Model: Typically rats or rabbits.

-

Methodology:

-

The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area).

-

The application site is covered with a porous gauze dressing for 24 hours.

-

A limit test may be performed first at a high dose to determine if the substance has low toxicity.

-

If toxicity is observed, a full study with multiple dose levels is conducted to establish a dose-response relationship.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Body weights are recorded, and a gross necropsy is performed at the end of the study.

-

Acute Inhalation Toxicity - OECD Test Guideline 403

-

Objective: To evaluate the health hazards associated with a single, short-term inhalation exposure to a substance.

-

Animal Model: Typically rats.

-

Methodology:

-

Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation exposure system.

-

The exposure is typically for a 4-hour period.

-

A limit concentration test or a study with multiple concentrations may be performed to estimate the median lethal concentration (LC50).

-

Animals are observed for at least 14 days for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight.

-

A comprehensive necropsy is performed at the end of the study.

-

Caption: General workflow for in vivo toxicity testing.

Safety Precautions and Handling

Given the hazardous nature of this compound, strict safety protocols must be followed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls

-

Work with this compound in a properly functioning chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid breathing vapors or mists.[2]

-

Keep away from heat, sparks, and open flames.[2]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Spills and Waste Disposal

-

In case of a spill, evacuate the area and wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

This guide is intended for informational purposes and should not be a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) for this compound. Always prioritize safety and adhere to established laboratory and institutional protocols when handling this chemical.

References

- 1. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. The metabolism of 3-chloro,- 3-bromo- and 3-iodoprpan-1,2-diol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Monochloro-1,2-propanediol (3-MCPD) induces apoptosis via mitochondrial oxidative phosphorylation system impairment and the caspase cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-1-propanol: A Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanol (CAS No: 627-30-5) is a versatile bifunctional organic molecule that serves as a valuable intermediate in a wide array of chemical syntheses.[1] Its structure, containing both a primary alcohol and a primary alkyl chloride, allows for selective reactions at either functional group, making it a crucial building block in the pharmaceutical, agrochemical, and specialty chemical industries.[2][3] This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and practical applications of this compound, with a focus on its utility in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | [4] |

| Molecular Weight | 94.54 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 1.131 g/mL at 25 °C | [5] |

| Melting Point | -20 °C | [6] |

| Boiling Point | 160-162 °C | [2] |

| Flash Point | 75 °C | [6] |

| Refractive Index | 1.445 at 20 °C | |

| Solubility | Soluble in water, ethanol, and ether | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 3.75 (t, 2H), 3.65 (t, 2H), 2.05 (m, 2H), 1.75 (br s, 1H) | [7] |

| ¹³C NMR (CDCl₃) | δ 60.5, 41.5, 35.0 | [8] |

| IR (Neat) | 3350 (br, O-H), 2950 (C-H), 1060 (C-O), 750 (C-Cl) cm⁻¹ | [4] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be beneficial for process development and optimization. A common and efficient method involves the reaction of 1,3-propanediol (B51772) with hydrochloric acid, catalyzed by benzenesulfonic acid.[9][10]

Experimental Protocol: Synthesis from 1,3-Propanediol[10][11]

Materials:

-

1,3-Propanediol

-

Concentrated Hydrochloric Acid

-

Benzenesulfonic Acid

-

Sodium Bicarbonate

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add 1,3-propanediol, a portion of concentrated hydrochloric acid, and a catalytic amount of benzenesulfonic acid.

-

Heat the mixture to 80-100 °C and maintain this temperature for 3 hours.

-

Cool the reaction mixture to 50 °C and add the remaining portion of hydrochloric acid.

-

Reheat the mixture to 80-100 °C and continue the reaction for 10 hours, monitoring the progress by GC analysis.

-

After the reaction is complete, add toluene and heat to reflux to remove water via azeotropic distillation.

-

Cool the mixture to room temperature and neutralize the organic phase with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and purify the product by fractional distillation under reduced pressure.

Expected Yield: >95%[11]

Bifunctional Reactivity and Synthetic Applications

The presence of both a hydroxyl and a chloro group allows this compound to act as a versatile synthon, participating in a variety of reactions including nucleophilic substitutions and etherifications.

Williamson Ether Synthesis with Phenols

The chloro group of this compound readily undergoes nucleophilic substitution by phenoxides in a classic Williamson ether synthesis to form 3-aryloxy-1-propanols.[12]

Materials:

-

Sodium Hydroxide (B78521)

-

This compound

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric Acid

-

Brine

Procedure:

-

In a round-bottom flask, dissolve phenol in DMF.

-

Add sodium hydroxide pellets and stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Table 3: Spectroscopic Data for 3-Phenoxypropan-1-ol

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 7.30 (m, 2H), 6.95 (m, 3H), 4.15 (t, 2H), 3.85 (t, 2H), 2.10 (m, 2H), 1.90 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ 158.9, 129.5, 121.1, 114.5, 67.0, 61.5, 30.0 |

| IR (Neat) | 3380 (br, O-H), 3060, 2940 (C-H), 1600, 1495 (C=C, aromatic), 1240 (C-O, ether) cm⁻¹ |

Reaction with Amines

The electrophilic carbon bearing the chlorine atom is susceptible to attack by amines, leading to the formation of 3-amino-1-propanols.

Materials:

-

This compound

-

Diethylamine

-

Potassium Carbonate

-

Acetonitrile

-

Brine

Procedure:

-

In a sealed tube, combine this compound, diethylamine, and potassium carbonate in acetonitrile.

-

Heat the mixture to 90 °C and stir for 24 hours.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Table 4: Spectroscopic Data for 3-(Diethylamino)-1-propanol

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 3.65 (t, 2H), 2.60 (t, 2H), 2.50 (q, 4H), 1.70 (m, 2H), 1.00 (t, 6H) | [13] |

| ¹³C NMR (CDCl₃) | δ 62.5, 52.0, 47.5, 28.0, 11.5 | [14] |

| IR (Neat) | 3300 (br, O-H), 2970, 2820 (C-H), 1060 (C-O) cm⁻¹ | [14] |

Intramolecular Cyclization to Oxetane

Under basic conditions, the hydroxyl group of this compound can act as an intramolecular nucleophile, displacing the chloride to form the four-membered cyclic ether, oxetane.[15][16]

Materials:

-

This compound

-

Potassium Hydroxide

-

Water

Procedure:

-

In a three-neck flask equipped with a dropping funnel and a distillation apparatus, heat potassium hydroxide and a small amount of water to 140 °C to form a mush.

-

Slowly add this compound dropwise to the hot potassium hydroxide.

-

The product, oxetane, will distill as it is formed. Collect the distillate.

-

The collected distillate can be further purified by fractional distillation.

Table 5: Spectroscopic Data for Oxetane

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ 4.75 (t, 4H), 2.70 (quintet, 2H) | |

| ¹³C NMR (CDCl₃) | δ 68.0, 24.0 | |

| IR (Neat) | 2970, 2920, 2860 (C-H), 980 (C-O-C) cm⁻¹ | [8][17] |

Applications in Drug Synthesis

This compound is a key starting material or intermediate in the synthesis of several important pharmaceutical agents.

Nelfinavir Intermediate

This compound is a precursor in the synthesis of intermediates for the HIV protease inhibitor, Nelfinavir.[1][6] It can be used to introduce a three-carbon chain that is later functionalized to form the core of the drug molecule.

Clopidogrel (B1663587) Intermediate

In the synthesis of the antiplatelet agent Clopidogrel, this compound can be used to introduce a side chain onto the thiophene (B33073) ring system.[9][18]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key transformations of this compound.

Caption: Williamson Ether Synthesis Pathway.

Caption: Reaction of this compound with an Amine.

Caption: Intramolecular Cyclization to form Oxetane.

Conclusion

This compound is a highly valuable and versatile bifunctional molecule in organic chemistry. Its ability to undergo selective reactions at either the hydroxyl or chloro functional group makes it an indispensable tool for the synthesis of a wide range of compounds, from specialty chemicals to complex active pharmaceutical ingredients. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important chemical intermediate.

References

- 1. 3-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. 3-Phenylpropanol [webbook.nist.gov]

- 3. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR spectrum [chemicalbook.com]

- 8. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN110668918A - Chemical synthesis method of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. byjus.com [byjus.com]

- 12. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 13. 3-DIETHYLAMINO-1-PROPANOL(622-93-5) 1H NMR [m.chemicalbook.com]

- 14. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 18. derpharmachemica.com [derpharmachemica.com]

The Inhibitory Action of 3-Chloro-1-propanol on Key Metabolic Enzymes: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of 3-Chloro-1-propanol as an Enzyme Inhibitor.

Executive Summary

This compound (3-MCPD), a well-documented food processing contaminant, exerts its toxicity primarily through the disruption of cellular energy metabolism. This technical guide delineates the molecular mechanisms by which 3-MCPD functions as an enzyme inhibitor, with a principal focus on its impact on the glycolytic pathway. In vivo, 3-MCPD is metabolized to reactive intermediates, which have been shown to inhibit key enzymes such as Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Triosephosphate Isomerase (TPI). This inhibition leads to a depletion of cellular ATP, instigating a cascade of events that culminate in cellular damage, particularly in the kidneys and reproductive organs. This guide provides a comprehensive overview of the enzymatic targets, the putative mechanisms of inhibition, relevant (though limited) quantitative data, detailed experimental protocols for assessing enzyme inhibition, and the downstream signaling pathways affected by the disruption of glycolysis.

Introduction to this compound (3-MCPD)

This compound is a chemical compound that can form in foods, particularly during high-temperature processing of fat- and salt-containing ingredients. Its presence in a wide range of food products has raised significant food safety concerns. Toxicological studies have demonstrated that 3-MCPD is a multi-organ toxicant, with the kidneys and testes being primary targets[1]. The toxicity of 3-MCPD is not believed to be caused by the parent compound itself, but rather by its metabolic products.

Core Mechanism: Inhibition of Glycolytic Enzymes

The central mechanism of 3-MCPD's toxicity lies in its ability to interfere with the fundamental process of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP. In vivo studies suggest that the toxic effects are mediated by metabolites of 3-MCPD, leading to the inhibition of glycolysis and subsequent energy depletion[1].

Primary Enzymatic Targets

The primary enzymatic targets of 3-MCPD's metabolic byproducts are two critical enzymes in the glycolytic pathway:

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This enzyme catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate, a crucial energy-yielding step in glycolysis.

-

Triosephosphate Isomerase (TPI): TPI catalyzes the reversible interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde-3-phosphate (G3P), ensuring that both triose phosphates can be further metabolized in the glycolytic pathway.

Inhibition of these enzymes disrupts the glycolytic flux, leading to a decreased production of ATP and a buildup of upstream metabolites. This energy crisis is a key contributor to the cellular dysfunction and damage observed in 3-MCPD toxicity.

Quantitative Data on Enzyme Inhibition

A comprehensive review of the available scientific literature did not yield specific IC50 or Ki values for the direct inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) or Triosephosphate Isomerase (TPI) by this compound (3-MCPD) or its primary metabolite, β-chlorolactic acid. This indicates a significant gap in the quantitative understanding of 3-MCPD's inhibitory action.

To provide a comparative context for researchers, the following tables summarize the inhibitory constants for other known inhibitors of these enzymes.

Table 1: Inhibitors of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

| Inhibitor | Type of Inhibition | Ki Value | IC50 Value | Organism/Source |

| Koningic Acid | Irreversible, G3P-competitive, NAD+-uncompetitive | ~0.06 µM | ~4 µM (in Jurkat cells) | General |

| Iodoacetate | Irreversible | - | Varies | General |

| 3-Bromopyruvate | Irreversible | - | Varies | General |

| Pentalenolactone | Irreversible, G3P-competitive, NAD+-uncompetitive | - | - | Rabbit Muscle |

| Aromatic Thiols | Covalent modification (disulfide bond) | - | - | Rabbit Muscle |

Table 2: Inhibitors of Triosephosphate Isomerase (TPI)

| Inhibitor | Type of Inhibition | Ki Value | IC50 Value | Organism/Source |

| Phosphoenolpyruvate (PEP) | Competitive | - | - | General |

| 2-Phosphoglycolate | Transition-state analog | - | - | General |

| D-Glycerol-1-phosphate | Substrate analog | - | - | General |

| Bromohydroxyacetone phosphate | Active-site-directed, irreversible | - | - | General |

| 2,9-Dimethyl-β-carbolinium | Potent Inhibitor | - | - | Bovine Brain |

Signaling Pathways and Cellular Effects

The disruption of glycolysis by 3-MCPD-mediated enzyme inhibition triggers downstream signaling cascades that contribute to cellular stress and apoptosis.

Proposed Mechanism of 3-MCPD Induced Cellular Damage

The inhibition of GAPDH and TPI by 3-MCPD metabolites leads to a depletion of cellular ATP. This energy crisis can activate stress-related signaling pathways, ultimately leading to programmed cell death.

Signaling Pathways Implicated in 3-MCPD Ester-Induced Nephrotoxicity

Research on 3-MCPD esters has identified specific signaling pathways involved in kidney cell apoptosis and necroptosis. These include the activation of JNK/p53 and RIPK1/RIPK3/MLKL pathways.

References

Thermal Stability and Decomposition of 3-Chloro-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 3-Chloro-1-propanol. This information is critical for safe handling, storage, and use of this compound in research and development, particularly in applications where it may be subjected to elevated temperatures.

Thermal Stability

The thermal stability of a compound is a critical parameter for assessing its safe handling and processing limits. For this compound, the available data from safety data sheets (SDS) indicates a specific decomposition temperature.

Decomposition Temperature

Thermogravimetric Analysis (TGA) is the primary technique used to determine the decomposition temperature of a substance by measuring its mass change as a function of temperature. While specific TGA data from peer-reviewed literature for this compound is limited, safety data sheets consistently report a decomposition temperature.

| Parameter | Value | Source |

| Decomposition Temperature | 160 °C | Fisher Scientific SDS[1][2] |

This temperature represents the point at which the molecule begins to break down. It is crucial to note that decomposition can begin at lower temperatures with prolonged exposure, and the presence of impurities or catalysts can significantly affect thermal stability.

Decomposition Products

Upon heating to its decomposition temperature, this compound breaks down into several hazardous substances. The primary decomposition products identified in safety literature are a result of the breakdown of the carbon-chlorine and carbon-oxygen bonds within the molecule.

| Decomposition Product | Chemical Formula | Source |

| Carbon Monoxide | CO | Fisher Scientific SDS[1][2] |

| Carbon Dioxide | CO₂ | Fisher Scientific SDS[1][2] |

| Hydrogen Chloride | HCl | Fisher Scientific SDS[1][2] |

| Phosgene (B1210022) (possible) | COCl₂ | Santa Cruz Biotechnology MSDS[3] |

The formation of these products indicates that the decomposition process involves the cleavage of the C-Cl and C-O bonds, as well as the fragmentation of the carbon skeleton. The potential for phosgene formation, a highly toxic gas, necessitates extreme caution when heating this compound.

Experimental Protocols

To ensure accurate and reproducible data on the thermal stability and decomposition of this compound, standardized experimental protocols are essential. The following are representative methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), adapted from general procedures for liquid organic compounds.

Thermogravimetric Analysis (TGA)

TGA is used to determine the temperature at which a substance decomposes by measuring the change in mass as a function of temperature.

Objective: To determine the onset and completion temperatures of decomposition for this compound and the corresponding mass loss.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The instrument is programmed with a linear heating ramp. A common heating rate for such analysis is 10 °C/min.

-

-

Analysis: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 300 °C). The mass of the sample is continuously recorded as a function of temperature.

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting, boiling, and decomposition.

Objective: To determine the enthalpy changes associated with the thermal decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel) to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The instrument is programmed with a linear heating rate, typically matching the TGA experiment (e.g., 10 °C/min).

-

-

Analysis: The sample and reference pans are heated from ambient temperature through the decomposition region. The differential heat flow between the sample and the reference is recorded.

-

Data Interpretation: The DSC thermogram will show exothermic or endothermic peaks corresponding to thermal events. The area under a decomposition peak can be integrated to determine the enthalpy of decomposition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a liquid organic compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Postulated Decomposition Pathway

Based on the identified decomposition products, a simplified logical pathway for the thermal decomposition of this compound can be proposed. The primary events are likely the cleavage of the weakest bonds in the molecule under thermal stress.

Caption: Postulated Decomposition Pathway.

References

Environmental Impact and Ecotoxicity of 3-Chloro-1-propanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanol (CAS No. 627-30-5), a colorless liquid with a mild odor, serves as a versatile intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals[1]. Its utility in chemical manufacturing necessitates a thorough understanding of its environmental fate, transport, and potential ecotoxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental impact and ecotoxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying environmental processes.

Environmental Fate and Transport

The environmental behavior of this compound is governed by its physicochemical properties, which influence its distribution and persistence in various environmental compartments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | [2] |

| Molecular Weight | 94.54 g/mol | [2] |

| Boiling Point | 160-162 °C | |

| Flash Point | 75 °C | |

| Water Solubility | 50-100 g/L (moderately soluble) | [1][2] |

| Vapor Pressure | 1.2 mmHg | [2] |

| log Kow (estimated) | 0.5 | [2] |

Environmental Distribution

Due to its moderate water solubility, this compound is likely to be mobile in the environment. If released into water, it is expected to remain predominantly in the water column. Its low estimated octanol-water partition coefficient (log Kow) suggests a low potential for bioaccumulation in aquatic organisms.

The following diagram illustrates the potential environmental fate and transport pathways of this compound.

Degradation Processes